(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea
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Overview
Description
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea is a complex organic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, connected via a sulfanyl linkage to a phenyl ring bearing a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Sulfanyl Linkage Formation: The pyridine intermediate undergoes a nucleophilic substitution reaction with a thiol derivative to form the sulfanyl linkage.
Thiourea Formation: The final step involves the reaction of the sulfanyl-substituted pyridine with phenyl isothiocyanate under mild conditions to yield the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the thiourea moiety is known for its ability to form strong hydrogen bonds, which can be crucial for binding to biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the thiourea moiety can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition or modulation of the target’s activity, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea: Similar structure but with a urea moiety instead of thiourea.
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amine: Contains an amine group instead of thiourea.
Uniqueness
The presence of both the trifluoromethyl group and the thiourea moiety in (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea makes it unique. The trifluoromethyl group enhances metabolic stability and bioavailability, while the thiourea moiety provides strong hydrogen bonding capabilities, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3S2/c14-10-5-7(13(15,16)17)6-19-11(10)22-9-3-1-8(2-4-9)20-12(18)21/h1-6H,(H3,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQWWHJRBUNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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